Wnt/|A-catenin-IN-3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

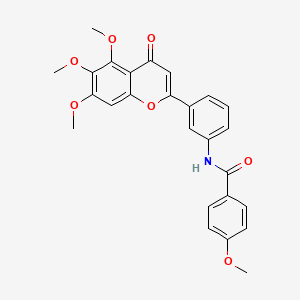

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C26H23NO7 |

|---|---|

Molecular Weight |

461.5 g/mol |

IUPAC Name |

4-methoxy-N-[3-(5,6,7-trimethoxy-4-oxochromen-2-yl)phenyl]benzamide |

InChI |

InChI=1S/C26H23NO7/c1-30-18-10-8-15(9-11-18)26(29)27-17-7-5-6-16(12-17)20-13-19(28)23-21(34-20)14-22(31-2)24(32-3)25(23)33-4/h5-14H,1-4H3,(H,27,29) |

InChI Key |

XSLDGSUTFJJGRI-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=CC(=O)C4=C(C(=C(C=C4O3)OC)OC)OC |

Origin of Product |

United States |

Historical Context and Discovery of Wnt Signaling

The Wnt signaling pathway was first identified in the early 1980s, stemming from studies on the wingless (wg) gene in Drosophila melanogaster and the int-1 proto-oncogene in mice, which was found to be activated by mouse mammary tumor virus integration elsevier.esaacrjournals.org. This conserved pathway is vital for a wide range of developmental processes, including body axis patterning, cell fate specification, and tissue formation elsevier.es. Its profound involvement in both normal development and disease, particularly cancer, has driven extensive research into its molecular mechanisms and therapeutic targeting elsevier.esmdpi.com.

Fundamental Roles of Wnt/β Catenin Signaling in Biological Processes

Regulation of Embryonic Development and Organogenesis

The Wnt/β-catenin signaling pathway is fundamental to embryonic development, governing processes such as cell fate specification, proliferation, and migration. biologists.comnumberanalytics.comyoutube.com During embryogenesis, the pathway is intricately regulated both spatially and temporally to ensure the correct formation of the body axes and the development of various organs. biologists.comnih.gov Dysregulation of this pathway during embryonic stages can lead to severe developmental defects. nih.gov For instance, Wnt signaling is critical for the development of the heart and other vital organs. youtube.com Studies in human preimplantation embryos have highlighted the importance of Wnt/β-catenin signaling in trophectoderm lineage differentiation. oup.comnih.gov

Maintenance of Tissue Homeostasis and Regeneration

In adult organisms, the Wnt/β-catenin pathway is essential for maintaining tissue homeostasis and for orchestrating regenerative processes following injury. nih.govnih.govresearchgate.net This pathway is active in many adult tissues that undergo continuous renewal, such as the intestinal epithelium and the skin. researchgate.net In the intestine, for example, Wnt signaling is crucial for the maintenance of intestinal stem cells and the regeneration of the epithelial lining. researchgate.net The pathway's role extends to the renewal of various somatic stem cells, where purified Wnt3a has been shown to induce hematopoietic stem cell renewal. nih.gov

Control of Stem Cell Maintenance, Proliferation, and Differentiation

A central role of the Wnt/β-catenin pathway is its governance of stem cell populations. numberanalytics.comnumberanalytics.comnumberanalytics.com The pathway influences the delicate balance between stem cell self-renewal and differentiation, which is critical for both development and adult tissue maintenance. numberanalytics.comnih.gov

Wnt/β-catenin signaling is a key regulator of hematopoietic stem cells (HSCs), the precursors to all blood cells. nih.govgenesispub.org The pathway is involved in maintaining the undifferentiated state of HSCs and influencing their differentiation into various blood lineages. nih.gov For instance, a deficiency in Wnt3a can impair HSC self-renewal and lead to defects in progenitor cell differentiation. nih.gov While crucial, the level of Wnt activation is important, as high levels can impair hematopoiesis, indicating a dose-dependent regulatory role. mdpi.com

Mesenchymal stem cells (MSCs) are multipotent stromal cells that can differentiate into a variety of cell types, including osteoblasts, chondrocytes, and adipocytes. The Wnt/β-catenin pathway plays a significant role in directing MSC differentiation. Activation of the pathway generally promotes osteoblastic (bone) differentiation while inhibiting chondrocytic (cartilage) and adipocytic (fat) differentiation. mdpi.comfrontiersin.org Furthermore, this pathway is implicated in regulating the proliferation and survival of MSCs. nih.govnih.gov For example, the Wnt/β-catenin agonist 6-bromoindirubin-3'-oxime (B1676677) (BIO) has been shown to increase MSC proliferation without diminishing their multipotency. nih.gov

The Wnt/β-catenin pathway is a master regulator of neural stem cell (NSC) fate during both embryonic development and adult neurogenesis. nih.govfrontiersin.org It controls the balance between NSC proliferation and differentiation. nih.gov Studies have shown that sustained activation of β-catenin can promote the neuronal differentiation of NSCs. pnas.orgnih.gov Conversely, the inhibition of Wnt signaling can prevent the neuronal progression of human neural precursor cells. frontiersin.org The dynamic regulation of β-catenin signaling is critical, as sustained activation leads to differentiation, while transient activation can induce apoptosis. pnas.org In the adult hippocampus, Wnt/β-catenin signaling is involved in the generation of new neurons, a process important for mood and memory. nih.gov

No Information Available on the Chemical Compound “Wnt/|A-catenin-IN-3”

Following a comprehensive search of scientific literature and databases, no specific information has been found for a chemical compound designated as “this compound”. The requested article, which was to be solely focused on this compound and structured around a detailed outline of its pathological context, cannot be generated due to the absence of any identifiable data or research pertaining to this specific molecule.

The provided outline requested in-depth information on the following aspects of “this compound”:

Aberrant Wnt/β-Catenin Signaling in Pathological Contexts:

Mechanisms of Pathway Dysregulation in Disease

Genetic Alterations Affecting Wnt Pathway Components

Epigenetic Modifications and Wnt Pathway Activity

Crosstalk and Integration with Other Signaling Pathways

Contribution to Carcinogenesis and Tumor Progression

Role in Colorectal Cancer Development and Progression

Significance in Ovarian Carcinogenesis

While extensive information exists on the general Wnt/β-catenin signaling pathway and its dysregulation in various cancers, including colorectal and ovarian cancer, there is no mention of a specific inhibitor or compound named “this compound” in the available scientific domain. Therefore, it is not possible to provide scientifically accurate content for any of the specified sections and subsections as they relate to this particular compound.

It is possible that “this compound” may be an internal, pre-clinical, or otherwise non-publicly disclosed compound name. Without publicly accessible research or data, an authoritative and factual article as requested cannot be produced.

A list of commonly referenced compounds in the context of Wnt/β-catenin signaling research would include a variety of molecules, but none are identified by the specific name provided in the request.

Contribution to Carcinogenesis and Tumor Progression.

Implications in Hepatocellular Carcinoma

Deregulated Wnt/β-catenin signaling is one of the principal genetic alterations driving human hepatocellular carcinoma (HCC), the most common type of liver cancer. jci.org Aberrant activation of this pathway is observed in 30% to 50% of HCC tumors. jci.orgfrontiersin.org The most frequent causes are gain-of-function mutations in the CTNNB1 gene, which encodes β-catenin, and loss-of-function mutations in AXIN1, a key component of the β-catenin destruction complex. jci.org Genomic analyses reveal that CTNNB1 and AXIN1 mutations occur in approximately 27% and 8% of human HCCs, respectively. jci.org

This pathway's activation is considered an early event in liver carcinogenesis. wjgnet.com Studies indicate that mutations activating the Wnt/β-catenin pathway are more common in HCCs related to Hepatitis C virus (HCV) infection compared to those associated with Hepatitis B virus (HBV). jci.orgfrontiersin.org The resulting nuclear accumulation of active β-catenin is linked to increased tumor proliferation and a poor prognosis for HCC patients. dovepress.com The pathway promotes HCC cell proliferation, invasion, and metastasis by upregulating target genes. frontiersin.org For instance, the cancer stem cell marker Epithelial Cell Adhesion Molecule (EpCAM) is a known target gene of Wnt/β-catenin signaling, linking the pathway to the maintenance of "stem-like" properties in liver cancer. dovepress.com

| Finding | Details | References |

|---|---|---|

| Prevalence of Pathway Activation | Aberrant Wnt/β-catenin signaling is found in 30-50% of HCC cases. | jci.orgfrontiersin.org |

| Key Genetic Mutations | Mutations in CTNNB1 (encoding β-catenin) are found in ~27% of HCCs, while mutations in AXIN1 are present in ~8%. | jci.org |

| Association with Viral Hepatitis | β-catenin mutations are more frequent in HCV-related HCC than in HBV-related HCC. | jci.orgfrontiersin.org |

| Role in Cancer Stem Cells | The pathway regulates the expression of the liver cancer stem cell marker EpCAM. | dovepress.com |

| Prognostic Significance | Aberrant nuclear β-catenin staining is associated with tumor proliferation and poor prognosis. | dovepress.com |

Involvement in Breast Cancer Subtypes

In breast cancer, the impact of Wnt/β-catenin signaling is particularly significant in specific molecular subtypes. nih.gov Research demonstrates that activation of the pathway, identified by the nuclear and cytosolic accumulation of β-catenin, is notably enriched in basal-like breast cancers. nih.gov This subtype, which substantially overlaps with triple-negative breast cancer (TNBC), is known for its aggressive nature and lack of targeted therapies. nih.gov

The accumulation of β-catenin in the nucleus and cytoplasm is associated with features characteristic of the basal-like phenotype, including negativity for hormone receptors and HER2, as well as enrichment of cancer stem cell populations. nih.gov This connection to stem cell self-renewal is critical, as the Wnt pathway is known to maintain mammary progenitor cells and mediate resistance to radiation. nih.gov Aberrant β-catenin expression has been significantly associated with adverse outcomes across all invasive breast cancer subtypes, suggesting it is a marker of poor prognosis. researchgate.net While mutations in core components like APC and CTNNB1 are rare in breast cancer, the pathway's over-activation is often driven by other mechanisms, making it an attractive therapeutic target, especially for TNBC. nih.gov

| Finding | Details | References |

|---|---|---|

| Subtype Specificity | Pathway activation (nuclear/cytosolic β-catenin) is enriched in basal-like breast cancers. | nih.gov |

| Prognostic Marker | Aberrant β-catenin expression is associated with a poor clinical outcome in invasive breast cancer, independent of molecular subtype. | nih.govresearchgate.net |

| Stem Cell Association | Pathway activation is linked to the enrichment of stem/progenitor cell populations in breast tumors. | nih.gov |

| Therapeutic Implication | Over-activation of the pathway suggests it could be a novel therapeutic target for Triple-Negative Breast Cancer (TNBC). | nih.gov |

| Mechanism | Unlike colorectal cancer, activating mutations in APC or CTNNB1 are not the primary mechanism of pathway activation in breast cancer. | nih.gov |

Contributions to Pancreatic Cancer

The Wnt/β-catenin pathway is highly implicated in the carcinogenesis of pancreatic ductal adenocarcinoma (PDAC), one of the most lethal malignancies. nih.gov Its activation contributes to multiple hallmarks of cancer, including cell cycle progression, epithelial-mesenchymal transition (EMT), angiogenesis, and the maintenance of cancer stem cells, which drives therapeutic resistance. nih.gov In about 60% of pancreatic adenocarcinomas, aberrant Wnt/β-catenin activation leads to the stabilization and redistribution of β-catenin. aacrjournals.org

Increased expression of canonical Wnt ligands such as Wnt2, Wnt5a, and Wnt7a has been observed in pancreatic cancer tissues, leading to persistent pathway activation and cancer progression. nih.gov Gene expression profiling has identified Cyr61 as a target molecule of the pathway; patients with tumors positive for both nuclear β-catenin and CYR61 show a particularly poor prognosis. nih.gov The Wnt pathway also promotes resistance to chemotherapy drugs like gemcitabine. frontiersin.org This central role in driving proliferation, survival, and drug resistance makes the Wnt/β-catenin pathway a key focus for developing new therapeutic strategies against pancreatic cancer. frontiersin.org

| Finding | Details | References |

|---|---|---|

| Prevalence | Aberrant pathway activation contributes to the pathogenesis of approximately 60% of pancreatic adenocarcinomas. | aacrjournals.org |

| Oncogenic Roles | Promotes cell cycle progression, apoptosis resistance, EMT, angiogenesis, and cancer stem cell maintenance. | nih.gov |

| Ligand Upregulation | Increased expression of Wnt2, Wnt5a, and Wnt7a is observed in pancreatic cancer tissues. | nih.gov |

| Drug Resistance | Wnt signaling drives resistance to therapies, including gemcitabine. | nih.govfrontiersin.org |

| Key Target Gene | The pathway upregulates Cyr61, and co-expression of nuclear β-catenin and CYR61 correlates with poor prognosis. | nih.gov |

Role in Lung Cancer Pathogenesis

In non-small cell lung cancer (NSCLC), which is the most common type of lung cancer, aberrant Wnt/β-catenin signaling plays a vital role in tumorigenesis and progression. nih.govnih.gov Unlike in other cancers, mutations in core pathway genes like APC and β-catenin are not common in NSCLC. nih.gov Instead, dysregulation often occurs through the abnormal expression of Wnt ligands and the influence of other molecules like long non-coding RNAs (lncRNAs). nih.govnih.gov

For example, increased expression of the WNT1 ligand has been shown to be an important mechanism for pathway over-activation in NSCLC, foreshadowing a poor prognosis for patients after surgery. nih.gov WNT1 activation promotes tumor proliferation and angiogenesis by upregulating target genes such as c-Myc, Cyclin D1, and VEGF-A. nih.gov Conversely, WNT7a often acts as a tumor suppressor in lung cancer, with its expression frequently decreased in NSCLC. nih.gov LncRNAs have also been shown to act as either oncogenes or tumor suppressors by modulating the Wnt/β-catenin pathway, adding another layer of regulatory complexity to its role in lung cancer. nih.gov

| Finding | Details | References |

|---|---|---|

| Mechanism of Activation | Dysregulation is often due to abnormal expression of Wnt ligands rather than mutations in core components like APC or β-catenin. | nih.gov |

| Key Ligands | WNT1 overexpression is linked to over-activation and poor prognosis. In contrast, WNT7a expression is often decreased and can act as a tumor suppressor. | nih.gov |

| Regulatory Molecules | Long non-coding RNAs (lncRNAs) are compelling regulators of the pathway, functioning as both oncogenes and tumor suppressors. | nih.gov |

| Downstream Effects | The pathway promotes malignant proliferation and angiogenesis through target genes like c-Myc, Cyclin D1, and VEGF-A. | nih.gov |

| Clinical Relevance | Aberrant Wnt signaling is closely related to the occurrence and progression of NSCLC. | nih.gov |

Dysregulation in Gastric Cancer

Dysregulation of the Wnt/β-catenin pathway is a critical event in the development of a significant portion of gastric cancers, with estimates suggesting that over 30% to 50% of cases exhibit activated signaling. wjgnet.comnih.govfrontiersin.org This aberrant activation is driven by several mechanisms, including the upregulation of Wnt family proteins like Wnt-1, Wnt-2, and Wnt-5a, and the epigenetic silencing of Wnt antagonist genes (such as SFRP and DKK) through promoter hypermethylation. wjgnet.comnih.gov

The overexpression of Wnt-2, for instance, has been associated with the accumulation of β-catenin in the cytoplasm and nucleus and is positively correlated with increased metastatic potential in both intestinal and diffuse-type gastric carcinoma. wjgnet.com Furthermore, frameshift mutations in Axin2, a negative regulator of the pathway, are frequently found in gastric cancers that have microsatellite instability (MSI). wjgnet.comnih.gov The pathway's activation is linked to carcinogenesis, tumor progression, and particularly lymph node metastasis, highlighting its importance as a therapeutic target in gastric cancer. wjgnet.comnih.gov

| Finding | Details | References |

|---|---|---|

| Prevalence | Activated Wnt/β-catenin signaling is found in over 30-50% of gastric cancers. | wjgnet.comnih.govfrontiersin.org |

| Mechanisms of Dysregulation | Includes upregulation of Wnt ligands (Wnt-1, Wnt-2, Wnt-5a), epigenetic silencing of antagonists, and mutations in negative regulators like Axin2. | wjgnet.comnih.gov |

| Role in Metastasis | Pathway activation, particularly through Wnt-2 overexpression, is positively associated with increased metastatic potential and lymph node metastasis. | wjgnet.comnih.gov |

| Association with Subtypes | Frameshift mutations in Axin2 are common in gastric cancers with microsatellite instability (MSI). | wjgnet.comnih.gov |

| Cellular Impact | Promotes proliferation, stem cell maintenance, and tumor growth. | nih.gov |

Impact on Osteosarcoma Progression

Osteosarcoma (OS), the most prevalent primary bone cancer in adolescents, is another malignancy where the Wnt/β-catenin pathway is frequently over-activated. nih.govnih.gov Its activation is confirmed to be significantly higher in human OS tissues and cell lines compared to normal bone tissue. frontiersin.org This aberrant signaling drives osteosarcoma proliferation, migration, invasion, and angiogenesis, thereby accelerating the cancer's development and progression. nih.gov

A critical impact of Wnt/β-catenin signaling in osteosarcoma is its role in metastasis. nih.gov The pathway is considered a biological marker for metastasis, particularly to the lungs, which is the most common cause of death for OS patients. nih.govimrpress.com While activating mutations in the pathway's core components are rare, the constitutive activation suggests a dependency that could be a therapeutic vulnerability. nih.gov Studies have shown that inhibiting the pathway can effectively suppress OS cell proliferation, migration, and invasion, highlighting its potential as a therapeutic target for this aggressive cancer. nih.govnih.gov

| Finding | Details | References |

|---|---|---|

| Pathway Status | The Wnt/β-catenin pathway is confirmed to be over-activated in osteosarcoma tissues and cell lines. | nih.govfrontiersin.org |

| Role in Progression | Promotes cell cycle progression, proliferation, migration, invasion, and angiogenesis. | nih.gov |

| Metastasis | The pathway is a biological marker for metastasis, especially lung metastasis, which is the primary cause of mortality in OS. | nih.govimrpress.com |

| Prognostic Value | Higher Wnt/β-catenin levels are associated with poor prognosis and diffusion. | frontiersin.org |

| Therapeutic Potential | Inhibition of the pathway has been shown to significantly inhibit proliferation, migration, and invasion of osteosarcoma cells. | nih.govnih.gov |

Specific Considerations in Pediatric Tumors

The Wnt/β-catenin signaling pathway, being essential for embryonal development, is unsurprisingly implicated in the pathogenesis of many pediatric tumors, which often arise from errors in developmental processes. dntb.gov.uanih.gov Its role has been established in multiple pediatric cancers, including neuroblastoma, Wilms' tumor, and rhabdomyosarcoma. nih.gov

In neuroblastoma , a tumor of the sympathetic nervous system, the Wnt pathway has complex, cell-type-specific effects. mdpi.com The MYCN oncogene, a key driver of aggressive neuroblastoma, is a transcriptional target of the Wnt/β-catenin pathway. nih.govfrontiersin.org However, activating the pathway can also, in some contexts, induce differentiation and growth suppression, indicating a highly context-dependent role. mdpi.com

In Wilms' tumor , a pediatric kidney cancer, mutations that activate the Wnt pathway are a key oncogenic event. Clonal mutations in CTNNB1 (the gene for β-catenin) are found in some cases, often diverted by mutations in the WT1 tumor suppressor gene, which is involved in silencing β-catenin. nih.gov

Across various pediatric tumors, the stabilization and overproduction of β-catenin is a crucial step in malignant transformation. nih.gov Given that these tumors are often aggressive and can develop resistance to standard therapies, the Wnt pathway presents a critical target for the development of novel treatments aimed at disrupting aberrant signaling while preserving it in healthy tissues. nih.gov

| Tumor Type | Role of Wnt/β-Catenin Signaling | References |

|---|---|---|

| Neuroblastoma | MYCN, a key oncogene, is a transcriptional target. The pathway has context-dependent roles in both proliferation and differentiation. | nih.govmdpi.comfrontiersin.org |

| Wilms' Tumor | Activating mutations in CTNNB1 (β-catenin) are a known oncogenic driver, often occurring in the context of WT1 mutations. | nih.gov |

| Rhabdomyosarcoma | Pathway dysregulation is involved in tumorigenesis; inhibition of antagonists like DKK1 can reactivate signaling and impair tumor cell survival in vivo. | dntb.gov.ua |

| General Pediatric Tumors | Overactivation of the pathway is often seen in relapsed patients; inhibiting the pathway can restore chemosensitivity. | nih.gov |

Maintenance of Cancer Stemness in Acute Myeloid Leukemia.

There is currently no available research specifically investigating the role of the compound Wnt/β-catenin-IN-3 in the maintenance of cancer stemness in acute myeloid leukemia (AML). While the broader Wnt/β-catenin pathway is known to be crucial for leukemic stem cells, the specific effects of this inhibitor in this context remain unstudied.

Effects in Endometrial Adenocarcinoma.

Specific studies on the effects of Wnt/β-catenin-IN-3 in endometrial adenocarcinoma are not present in the current body of scientific literature. The general Wnt/β-catenin pathway is frequently mutated in this cancer type, but the impact of this particular compound has not been reported.

Prognostic Relevance in Nasopharyngeal Carcinoma.

There is no available data concerning the prognostic relevance of Wnt/β-catenin-IN-3 in nasopharyngeal carcinoma. Research has not yet explored the specific interaction between this compound and the progression or outcome of this disease.

Influence on Drug Resistance and Tumor Immunology.

The specific influence of Wnt/β-catenin-IN-3 on the mechanisms of drug resistance and on the tumor immune microenvironment has not been specifically detailed in published research. While the Wnt/β-catenin pathway is a known modulator of both chemoresistance and immune evasion in various cancers, the particular contribution or effects of Wnt/β-catenin-IN-3 in these complex processes have not been investigated. General research on other inhibitors indicates that targeting this pathway can have immunomodulatory effects and potentially reverse drug resistance, but these findings are not specific to Wnt/β-catenin-IN-3.

Distinction from Non Canonical Wnt Signaling Pathways

The Wnt signaling family encompasses multiple pathways, including the canonical Wnt/β-catenin pathway and non-canonical pathways such as the Planar Cell Polarity (PCP) and Wnt/calcium pathways elsevier.esaacrjournals.org. While non-canonical pathways regulate cellular processes like cytoskeleton organization and cell shape, the canonical pathway is specifically characterized by β-catenin-dependent gene transcription elsevier.es. β-catenin-IN-3 specifically targets β-catenin, thereby acting within the canonical Wnt/β-catenin signaling cascade oncotarget.com.

Data Tables

Wnt/β Catenin in 3: a Selective β Catenin Inhibitor in Research

Molecular Mechanism of Action

Wnt/β-catenin-IN-3 has been identified as a novel small molecule that directly targets β-catenin, a key protein in the Wnt signaling pathway. nih.gov Its mechanism of action is distinct, involving direct interaction with β-catenin to modulate its stability and cellular levels.

Wnt/β-catenin-IN-3, also known as compound C2, is characterized as a selective inhibitor of β-catenin. medchemexpress.comresearchgate.net Research demonstrates that it specifically targets β-catenin to disrupt the oncogenic Wnt signaling pathway. nih.govresearchgate.net Its development marks a significant pharmacological approach for targeting a protein previously considered challenging for therapeutic intervention. researchgate.net The inhibitor has been shown to significantly reduce the viability of cancer cells that are driven by β-catenin. medchemexpress.comresearchgate.net

Wnt/β-catenin-IN-3 functions by binding to a novel, cryptic allosteric site on the surface of the β-catenin protein. nih.govmedchemexpress.comresearchgate.net This interaction is a key feature of its mechanism, distinguishing it from inhibitors that might compete with known binding partners. The binding affinity (KD) of Wnt/β-catenin-IN-3 to its allosteric site on β-catenin has been calculated to be 54.96 nM. medchemexpress.com This direct binding event is the initiating step that leads to the subsequent inactivation of the β-catenin protein. researchgate.net

A primary outcome of the interaction between Wnt/β-catenin-IN-3 and its target is the reduction of the total cellular amount of β-catenin. nih.govmedchemexpress.comresearchgate.net By binding to β-catenin, the inhibitor renders the protein inactive, which subsequently leads to its removal from the cell. researchgate.net Studies in DLD1 and SW480 cancer cell lines show that treatment with Wnt/β-catenin-IN-3 leads to a dose-dependent decrease in the levels of β-catenin. medchemexpress.com Specifically, treatment with 1 µM and 5 µM concentrations for 24 hours was observed to reduce β-catenin levels in both the nuclear and cytoplasmic fractions of the cell. medchemexpress.com

| Concentration (µM) | Duration (h) | Nuclear β-catenin Reduction | Cytoplasmic β-catenin Reduction |

|---|---|---|---|

| 1 | 24 | Reduces to 45% | Reduces to 85% |

| 5 | 24 | Reduces to 40% | Reduces to 55% |

The reduction in cellular β-catenin is achieved by actively triggering its degradation. medchemexpress.comresearchgate.net Wnt/β-catenin-IN-3's binding to β-catenin initiates a process that activates the ubiquitin-proteasome system for the protein's removal. researchgate.net In the absence of Wnt signaling, β-catenin is normally phosphorylated by a "destruction complex," which marks it for ubiquitination by the E3 ubiquitin ligase β-TrCP and subsequent degradation by the proteasome. nih.govnih.gov Research indicates that Wnt/β-catenin-IN-3's mechanism involves the recruitment of the APC-mediated destruction complex, thereby promoting the degradation of β-catenin through this established cellular machinery. medchemexpress.com This leads to the accumulation of multi-ubiquitinated forms of β-catenin, which are then cleared by the proteasome. embopress.orgnih.gov

Wnt/β-catenin-IN-3 influences the phosphorylation state of β-catenin, a critical step that regulates its stability. medchemexpress.com In the canonical Wnt pathway, the stability of β-catenin is tightly controlled by sequential phosphorylation at specific serine and threonine residues (S33, S37, and T41) by kinases such as Casein Kinase 1 (CK1) and Glycogen Synthase Kinase 3β (GSK3β). researchgate.netnih.govnih.gov This phosphorylation event is a prerequisite for recognition by the ubiquitin ligase complex. embopress.orgnih.gov Treatment of DLD1 cells with Wnt/β-catenin-IN-3 at a concentration of 1 µM was shown to increase the phosphorylation of β-catenin over a period of 1 to 24 hours. medchemexpress.com This suggests the inhibitor promotes the phosphorylated state of β-catenin, thereby marking it for degradation.

Conceptual Framework for Pathway Inhibition in Research.

The chemical compound Wnt/β-catenin-IN-3, also identified in research literature as Compound C2, has emerged as a significant tool in the study of the Wnt/β-catenin signaling pathway. drugdiscoverytrends.comunivie.ac.at This pathway is crucial in a multitude of cellular processes, and its abnormal activation is a well-established driver in various forms of cancer. univie.ac.atnih.govnih.gov Consequently, the development of specific inhibitors is of high interest in oncology research. Wnt/β-catenin-IN-3 is a novel small molecule inhibitor that selectively targets β-catenin, the central effector of the canonical Wnt pathway. univie.ac.atnih.gov

A key feature of Wnt/β-catenin-IN-3 is its mechanism of action as an allosteric inhibitor. drugdiscoverytrends.comunivie.ac.atnih.gov Unlike orthosteric inhibitors that bind to the active site of a protein and compete with the natural substrate, allosteric inhibitors bind to a distinct, remote site. drugdiscoverytrends.com This binding event induces a conformational change in the protein, thereby altering its activity. The allosteric approach offers several conceptual advantages in drug discovery and research. Allosteric sites are often less conserved across protein families than active sites, which can lead to higher selectivity for the intended target and reduce the likelihood of off-target effects. drugdiscoverytrends.com This increased specificity is particularly valuable for proteins like β-catenin, which are involved in numerous essential cellular functions, making indiscriminate inhibition potentially toxic. mdpi.com

Furthermore, targeting proteins that have been considered "undruggable" due to the nature of their active sites becomes more feasible with allosteric modulators. drugdiscoverytrends.com Wnt/β-catenin-IN-3 binds to a novel, cryptic allosteric site on the surface of the β-catenin protein. drugdiscoverytrends.comunivie.ac.at This interaction renders the β-catenin protein inactive and triggers its degradation through the proteasome system, effectively lowering the cellular levels of this key oncogenic driver. drugdiscoverytrends.comunivie.ac.at This mechanism of inducing degradation represents a sophisticated level of protein function modulation beyond simple activation or inhibition. drugdiscoverytrends.com The conceptual framework for using an allosteric inhibitor like Wnt/β-catenin-IN-3 in research is therefore centered on achieving a highly selective and potent inhibition of the Wnt/β-catenin pathway, providing a powerful chemical probe to dissect the pathway's role in cancer biology and to explore new therapeutic strategies.

Detailed Research Findings

Research on Wnt/β-catenin-IN-3 has provided significant insights into its potential as a selective inhibitor of the Wnt/β-catenin pathway, particularly in cancer cells where this pathway is aberrantly active.

In Vitro Studies

In laboratory studies using cultured cancer cell lines, Wnt/β-catenin-IN-3 has demonstrated potent and selective activity. The compound has been shown to reduce the viability of various colon cancer cell lines in a dose-dependent manner. Notably, its efficacy is more pronounced in cells with high levels of β-catenin, which is often a result of mutations in the APC gene. univie.ac.at

The half-maximal inhibitory concentration (IC50) values, which measure the concentration of the inhibitor required to reduce a biological process by half, highlight its selectivity. For instance, in DLD1 and SW480 colon cancer cells, which have high endogenous levels of β-catenin, the IC50 values were 0.85 µM and 1.35 µM, respectively. In contrast, cell lines with lower β-catenin expression, such as HCT116 and SW48, required higher concentrations of the inhibitor to achieve a similar effect, with IC50 values of 5.35 µM and 3.45 µM. drugdiscoverytrends.com WNT-independent cell lines were responsive only at concentrations above 10 µM. nih.gov

| Cell Line | Description | IC50 (µM) after 24h |

|---|---|---|

| DLD1 | Colon Cancer (high β-catenin) | 0.85 |

| SW480 | Colon Cancer (high β-catenin) | 1.35 |

| HCT116 | Colon Cancer (low β-catenin) | 5.35 |

| SW48 | Colon Cancer (low β-catenin) | 3.45 |

| MCF10A | Non-tumorigenic breast epithelial | > 20 |

| H460 | Lung Cancer | > 20 |

Further in vitro experiments have elucidated the mechanism of action of Wnt/β-catenin-IN-3. Treatment of DLD1 and SW480 cells with the compound led to a dose-dependent decrease in the levels of not only β-catenin but also other key components and downstream targets of the Wnt pathway, such as Axin1, CyclinD1, and TCF4. drugdiscoverytrends.com The inhibitor was also found to increase the phosphorylation of β-catenin, which is a signal for its degradation by the proteasome. drugdiscoverytrends.com This was confirmed by findings that Wnt/β-catenin-IN-3 triggers the degradation of β-catenin through the ubiquitin-proteasome machinery. drugdiscoverytrends.com Moreover, the compound was shown to inhibit the colony-forming ability of DLD1 and SW48 cells, a measure of a cell's ability to proliferate and form a colony. drugdiscoverytrends.com

| Experiment | Cell Line(s) | Observation |

|---|---|---|

| Western Blot Analysis | DLD1, SW480 | Dose-dependent decrease in β-catenin, Axin1, CyclinD1, TCF4 levels. |

| Phosphorylation Assay | DLD1 | Increased phosphorylation of β-catenin. |

| Colony Formation Assay | DLD1, SW48 | Inhibition of colony forming ability. |

| Degradation Mechanism | DLD1 | Triggers degradation of β-catenin via the ubiquitin-proteasome system. |

In Vivo Studies

The efficacy of Wnt/β-catenin-IN-3 has also been evaluated in animal models of cancer. In mouse xenograft models, where human colon cancer cells are implanted into mice, treatment with the inhibitor has been shown to suppress tumor growth. One study reported that after 35 days of treatment, tumor growth was inhibited by 50% compared to the vehicle-treated control group. This demonstrates that the in vitro effects of Wnt/β-catenin-IN-3 on cancer cell viability and proliferation can translate to anti-tumor activity in a living organism.

In Vitro Research Methodologies and Findings with Wnt/β Catenin in 3

Evaluation of Cell Viability and Proliferation

The efficacy of Wnt/β-Catenin-IN-3 in reducing cell viability and proliferation was assessed across various cancer cell lines.

Wnt/β-Catenin-IN-3 demonstrated a dose-dependent reduction in the viability of cancer cell lines known to be driven by β-catenin signaling. Studies reported IC50 values, indicating the concentration required to inhibit cell growth by 50%, for several colorectal cancer cell lines. Specifically, DLD1 cells exhibited an IC50 of 0.85 μM, SW480 cells showed an IC50 of 1.35 μM, HCT116 cells had an IC50 of 5.35 μM, and SW48 cells displayed an IC50 of 3.45 μM medchemexpress.commedchemexpress.comresearchgate.net. These findings highlight the compound's potency against cancer cells with active Wnt/β-catenin signaling medchemexpress.commedchemexpress.com.

Table 1: Cell Viability (IC50 values) of Cancer Cell Lines Treated with Wnt/β-Catenin-IN-3

| Cell Line | IC50 (μM) |

| DLD1 | 0.85 |

| SW480 | 1.35 |

| HCT116 | 5.35 |

| SW48 | 3.45 |

In contrast to cancer cell lines with activated Wnt/β-catenin pathways, Wnt/β-Catenin-IN-3 exhibited distinct effects on cell lines considered Wnt-independent or with wild-type signaling. For cell lines such as MCF10A and H460, the compound showed significantly reduced potency, with IC50 values reported as above 20 μM medchemexpress.commedchemexpress.com. This indicates a greater than 3- to 5-fold difference in sensitivity compared to β-catenin-driven cancer cells, underscoring the compound's selectivity for cells with aberrant Wnt/β-catenin pathway activity researchgate.net.

Table 2: Cell Viability (IC50 values) of Wnt-Independent Cell Lines Treated with Wnt/β-Catenin-IN-3

| Cell Line | IC50 (μM) |

| MCF10A | >20 |

| H460 | >20 |

Assessment of Colony Forming Ability

The ability of Wnt/β-Catenin-IN-3 to inhibit the sustained growth and self-renewal capacity of cancer cells was evaluated through colony formation assays.

Colony formation assays demonstrated that Wnt/β-Catenin-IN-3 effectively inhibits the colony-forming ability of cancer cell models, including DLD1 and SW48 cells medchemexpress.commedchemexpress.com. Treatment with 1 μM of the compound for 7 days resulted in a 2-fold inhibition of colony formation in DLD1 cells, while a concentration of 3 μM nearly eliminated colony formation researchgate.net. In SW48 cells, treatment with 1 μM for 7 days showed partial inhibition, with higher concentrations likely yielding more significant effects medchemexpress.commedchemexpress.comresearchgate.net. These results suggest that Wnt/β-Catenin-IN-3 impairs the proliferative and clonogenic potential of cancer cells.

Table 3: Inhibition of Colony Formation by Wnt/β-Catenin-IN-3

| Cell Line | Treatment | Effect |

| DLD1 | 1 μM | 2-fold inhibition of colony forming ability |

| DLD1 | 3 μM | Near complete elimination of colony formation |

| SW48 | 1 μM | Partial inhibition of colony formation |

Analysis of Wnt/β-Catenin Pathway Component Levels

Wnt/β-Catenin-IN-3's impact on key components of the Wnt/β-catenin signaling pathway was investigated, focusing on the modulation of β-catenin protein levels.

Wnt/β-Catenin-IN-3 was found to selectively inhibit the protein levels of β-catenin in a dose-dependent manner in DLD1 and SW480 cells medchemexpress.commedchemexpress.com. The compound also affects other pathway components, including Axin1, CyclinD1, and TCF4 medchemexpress.commedchemexpress.com. Mechanistically, Wnt/β-Catenin-IN-3 has been shown to trigger the degradation of β-catenin through the ubiquitin-proteasome system, potentially by recruiting the APC-mediated destruction complex medchemexpress.commedchemexpress.com. Furthermore, studies indicate that the compound reduces β-catenin levels in both nuclear and cytoplasmic fractions medchemexpress.commedchemexpress.com. Specifically, treatment with 1 μM Wnt/β-Catenin-IN-3 for 24 hours reduced nuclear β-catenin to approximately 45% and cytoplasmic β-catenin to approximately 40% medchemexpress.commedchemexpress.com. Another study reported a reduction in nuclear β-catenin by 55-60% researchgate.net. These findings demonstrate Wnt/β-Catenin-IN-3's capacity to deplete cellular β-catenin, thereby suppressing Wnt/β-catenin signaling medchemexpress.commedchemexpress.com.

Table 4: Effect of Wnt/β-Catenin-IN-3 on β-Catenin Protein Levels in DLD1/SW480 Cells

| Fraction | Concentration & Time | Remaining β-catenin Level (%) | Source |

| Nuclear | 1 μM, 24 h | ~45% | medchemexpress.commedchemexpress.com |

| Cytoplasmic | 1 μM, 24 h | ~40% | medchemexpress.commedchemexpress.com |

| Nuclear | 5 μM, 24 h | ~85% | medchemexpress.commedchemexpress.com |

| Cytoplasmic | 5 μM, 24 h | ~55% | medchemexpress.commedchemexpress.com |

| Nuclear | 1 μM, 24 h | ~40-45% (55-60% reduction) | researchgate.net |

Impact on Downstream Targets (e.g., Axin1, Cyclin D1, TCF4)

Wnt/β-Catenin-IN-3 has demonstrated the ability to selectively inhibit key downstream targets of the Wnt/β-catenin pathway in a dose-dependent manner. In studies utilizing colon cancer cell lines such as DLD1 and SW480, Wnt/β-Catenin-IN-3 treatment was observed to inhibit the levels of β-catenin, Axin1, Cyclin D1, and TCF4 medchemexpress.com. Cyclin D1 and c-Myc are well-established downstream targets of the Wnt/β-catenin pathway, playing critical roles in cell cycle progression and proliferation spandidos-publications.comoncotarget.comnih.govfrontiersin.orgmdpi.commdpi.com. The inhibition of these targets by Wnt/β-Catenin-IN-3 suggests a direct impact on the transcriptional machinery regulated by β-catenin medchemexpress.comoncotarget.comnih.govfrontiersin.org.

Data Table 1: Inhibition of Downstream Targets by Wnt/β-Catenin-IN-3

| Target | Effect of Wnt/β-Catenin-IN-3 | Cell Lines Used | Reference |

| β-catenin | Inhibition | DLD1, SW480 | medchemexpress.com |

| Axin1 | Inhibition | DLD1, SW480 | medchemexpress.com |

| Cyclin D1 | Inhibition | DLD1, SW480 | medchemexpress.com |

| TCF4 | Inhibition | DLD1, SW480 | medchemexpress.com |

Subcellular Localization Studies of β-Catenin

The Wnt/β-catenin pathway's activity is closely tied to the subcellular localization of β-catenin. In a Wnt-off state, β-catenin is typically degraded in the cytoplasm. Upon Wnt signaling activation, it translocates to the nucleus to mediate gene transcription nih.govoncotarget.comwikipedia.orgnih.govnih.gov. Studies investigating Wnt/β-Catenin-IN-3 have examined its effects on β-catenin's distribution within the cell.

Reduction of β-Catenin in Nuclear and Cytoplasmic Fractions

Data Table 2: Impact of Wnt/β-Catenin-IN-3 on β-Catenin Subcellular Localization

| Concentration | Timepoint | Cellular Fraction | β-Catenin Level Reduction | Reference |

| 1 µM | 24 h | Nuclear | ~45% | medchemexpress.comnih.gov |

| 1 µM | 24 h | Cytoplasmic | ~40% | medchemexpress.comnih.gov |

| 5 µM | 24 h | Nuclear | ~40% | medchemexpress.comnih.gov |

| 5 µM | 24 h | Cytoplasmic | ~15% | medchemexpress.comnih.gov |

Application in Organoid Culture Models

Organoid culture models provide a more physiologically relevant platform for studying cellular responses, particularly in the context of cancer research. Wnt/β-Catenin-IN-3 has been evaluated for its efficacy in these models.

Inhibition of Clonogenicity in APC-Deficient Organoids

In APC-deficient organoids, which often exhibit constitutive Wnt pathway activation due to the loss of APC function, Wnt/β-Catenin-IN-3 demonstrated significant inhibitory effects on clonogenicity nih.govnih.govmpg.de. Treatment with Wnt/β-Catenin-IN-3 at 3 µM and 5 µM for four days resulted in a reduction of organoid viability to approximately 70% and 55%, respectively medchemexpress.com. This indicates that the compound can suppress the proliferative capacity of cancer cells driven by Wnt pathway dysregulation medchemexpress.comnih.gov.

Comparative Effects on Wild-Type Organoid Viability

In contrast to APC-deficient organoids, wild-type organoids showed a higher degree of resistance to Wnt/β-Catenin-IN-3. At the highest tested dose (5 µM), the viability of wild-type organoids remained around 90% medchemexpress.com. This differential sensitivity suggests a degree of selectivity for cancer cells with activated Wnt signaling pathways, a desirable characteristic for targeted therapies medchemexpress.comnih.gov.

Data Table 3: Wnt/β-Catenin-IN-3 Effects on Organoid Clonogenicity and Viability

| Organoid Type | Treatment (Concentration, Duration) | Viability (%) | Reference |

| APC-Deficient Organoids | 3 µM, 4 days | ~70% | medchemexpress.com |

| APC-Deficient Organoids | 5 µM, 4 days | ~55% | medchemexpress.com |

| Wild-Type Organoids | 5 µM, 4 days | ~90% | medchemexpress.com |

General Cell Culture Applications in Wnt/β-Catenin Research

Wnt/β-Catenin-IN-3 serves as a valuable tool in general cell culture settings for investigating the Wnt/β-catenin pathway. Its ability to inhibit β-catenin levels and downstream targets makes it useful for studying the consequences of Wnt pathway activation in various cancer cell lines medchemexpress.commedchemexpress.com. For example, Wnt/β-Catenin-IN-3 has been shown to reduce the viability of multiple cancer cell lines, including DLD1, SW480, HCT116, and SW48, with varying IC50 values medchemexpress.commedchemexpress.com. In DLD1 cells, it triggers the degradation of β-catenin via the ubiquitin-proteasome machinery, potentially by recruiting the APC-mediated destruction complex medchemexpress.commedchemexpress.com. Furthermore, it has been observed to increase the phosphorylation of β-catenin in DLD1 cells medchemexpress.commedchemexpress.com. These actions highlight its utility in dissecting the complex regulatory mechanisms of the Wnt/β-catenin pathway in diverse cellular contexts medchemexpress.commdpi.comfrontiersin.org.

Compound List:

Wnt/β-catenin-IN-3

Preclinical in Vivo Research on Wnt/β Catenin in 3 Therapeutic Potential

Assessment of Anti-Tumor Activity in Animal Models

The anti-tumor properties of Wnt/β-catenin-IN-3 have been demonstrated in a xenograft model of human colorectal cancer. medchemexpress.com In this study, DLD1 human colon cancer cells, which are known to have a β-catenin-dependent proliferation, were implanted into immunodeficient NSG (NOD-SCID) mice. nih.govmedchemexpress.com

Treatment with Wnt/β-catenin-IN-3 resulted in a notable reduction of tumor growth. medchemexpress.com A significant inhibition of tumor progression was observed starting from day 20 of the treatment regimen. medchemexpress.com By the end of the 35-day study period, the administration of the compound led to a 50% inhibition of tumor growth when compared to the vehicle-treated control group. medchemexpress.com These findings indicate that Wnt/β-catenin-IN-3 possesses significant anti-tumor activity in a β-catenin-driven cancer model. medchemexpress.com

| Animal Model | Cell Line | Compound | Treatment Duration | Key Finding | Reference |

|---|---|---|---|---|---|

| NSG (NOD-SCID) Mice | DLD1 (Human Colorectal Cancer) | Wnt/β-catenin-IN-3 | 35 Days | 50% tumor growth inhibition compared to vehicle. | medchemexpress.com |

Investigation of Pathway Modulation and Biomarker Response in Vivo

The mechanism of action of Wnt/β-catenin-IN-3 involves direct interaction with β-catenin, leading to its inactivation and subsequent degradation. nih.govresearchgate.net The compound binds to a novel allosteric site on the surface of the β-catenin protein. nih.govresearchgate.net This binding event is thought to induce a conformational change that renders β-catenin susceptible to degradation by the proteasome system. nih.gov

In vitro studies supporting the in vivo mechanism have shown that Wnt/β-catenin-IN-3 triggers the degradation of β-catenin in DLD1 cells via the ubiquitin-proteasome machinery. medchemexpress.com This is further substantiated by the observation that the compound increases the phosphorylation of β-catenin, a key step that typically marks it for destruction. medchemexpress.com

The modulation of the Wnt/β-catenin pathway by this inhibitor also results in a significant reduction of β-catenin levels within different cellular compartments. A notable decrease in both nuclear and cytoplasmic β-catenin has been observed, which is critical as the nuclear accumulation of β-catenin is a hallmark of oncogenic Wnt pathway activation. medchemexpress.com Specifically, a reduction of 55-60% in β-catenin co-localized with nucleic acids in the nucleus has been reported. medchemexpress.com Downstream targets of the Wnt/β-catenin pathway, such as Axin1, CyclinD1, and TCF4, have also been shown to be selectively inhibited in a dose-dependent manner in cancer cell lines. medchemexpress.com

| Biomarker | Effect of Wnt/β-catenin-IN-3 | Mechanism | Reference |

|---|---|---|---|

| β-catenin | Decreased cellular levels | Allosteric inhibition leading to proteasomal degradation. | nih.govmedchemexpress.com |

| Phosphorylated β-catenin | Increased levels | Promotion of degradation signaling. | medchemexpress.com |

| Nuclear β-catenin | Reduced levels | Inhibition of translocation and/or promotion of nuclear degradation. | medchemexpress.com |

| Downstream Target Genes (e.g., Axin1, CyclinD1, TCF4) | Decreased expression | Reduced transcriptional activation by β-catenin. | medchemexpress.com |

Evaluation of Efficacy in Various Disease Models

The primary in vivo evidence for the efficacy of Wnt/β-catenin-IN-3 is derived from the DLD1 colorectal cancer xenograft model. medchemexpress.com However, the potential applicability of this compound extends to other cancers characterized by dysregulated Wnt/β-catenin signaling.

In vitro studies have demonstrated the cytotoxic effects of Wnt/β-catenin-IN-3 against a panel of human cancer cell lines with varying dependence on the Wnt/β-catenin pathway. The compound has shown dose-dependent viability reduction in several colorectal cancer cell lines, including SW480, HCT116, and SW48, in addition to DLD1. medchemexpress.com Furthermore, its efficacy has been demonstrated in organoid models derived from APC-deficient tissues, which closely mimic human colorectal cancer. researchgate.net In contrast, cell lines that are not dependent on the Wnt pathway, such as MCF10A and H460, were significantly less sensitive to the compound. medchemexpress.com

While these in vitro and ex vivo findings are promising, further in vivo research is required to establish the therapeutic potential of Wnt/β-catenin-IN-3 across a broader range of disease models.

Future Directions and Research Challenges in Wnt/β Catenin Pathway Modulation

Addressing Specificity and Minimizing Off-Target Effects of Inhibitors

A primary challenge in targeting the Wnt/β-catenin pathway is its critical role in adult tissue homeostasis and development. nih.gov This makes inhibitor specificity paramount to avoid undesirable side effects. Many Wnt/β-catenin inhibitors exhibit poor specificity, targeting other pathways such as mTOR, STAT3, and Notch. mdpi.com

Wnt/β-catenin-IN-3 represents a step towards greater specificity by binding to an allosteric site on the β-catenin protein with a high affinity (KD of 54.96 nM). medchemexpress.com This mode of action, targeting a unique regulatory pocket rather than the primary active site, is a key strategy in rational drug design to reduce off-target binding. The development of inhibitors that act at different nodes of the pathway, from cell-surface receptors to nuclear transcription complexes, offers multiple opportunities to achieve selective intervention. nih.govnih.gov Future research will focus on designing molecules with high selectivity for their intended targets within the Wnt pathway to minimize toxicity and enhance the therapeutic window.

Table 1: In Vitro Efficacy of Wnt/β-catenin-IN-3 in Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (μM) after 24h | Reference |

|---|---|---|---|

| DLD1 | Colorectal Cancer | 0.85 | medchemexpress.com |

| SW480 | Colorectal Cancer | 1.35 | medchemexpress.com |

| HCT116 | Colorectal Cancer | 5.35 | medchemexpress.com |

| SW48 | Colorectal Cancer | 3.45 | medchemexpress.com |

| H460 | Lung Cancer | >20 | medchemexpress.com |

| MCF10A | Non-tumorigenic Breast Epithelial | >20 | medchemexpress.com |

Development of Novel Delivery Strategies for Enhanced Efficacy

The clinical success of small-molecule inhibitors like Wnt/β-catenin-IN-3 is often contingent on their pharmacokinetic and pharmacodynamic properties. Challenges such as poor solubility, limited cell membrane permeability, and instability in vivo can hinder therapeutic efficacy. nih.gov While specific delivery strategies for Wnt/β-catenin-IN-3 have not been detailed in the available literature, the field is actively exploring novel drug delivery systems to overcome these general hurdles. mdpi.com

These strategies include encapsulation in nanoparticles, liposomes, or other carrier molecules to improve stability, prolong circulation time, and enable targeted delivery to tumor tissues. Such systems can reduce systemic exposure and associated toxicity while concentrating the therapeutic agent at the site of action. mdpi.comresearchgate.net Future development for this class of inhibitors will likely involve formulation and delivery system optimization to maximize their therapeutic potential.

Exploring Combination Therapies with Wnt/β-catenin-IN-3 and Other Agents

The complexity of cancer and the interconnectedness of signaling pathways suggest that combination therapies will be crucial for effective treatment. nih.gov The Wnt/β-catenin pathway's role in promoting cancer stemness, immune evasion, and resistance to conventional treatments makes its inhibitors prime candidates for combination strategies. consensus.appmdpi.comnih.gov

Pairing Wnt/β-catenin inhibitors with other agents could yield synergistic effects. For instance, combining them with immune checkpoint inhibitors could overcome resistance by remodeling the tumor microenvironment to be more receptive to immunotherapy. spandidos-publications.comoncodaily.com Similarly, using them alongside chemotherapy or other targeted therapies could prevent the emergence of drug-resistant cancer cell populations. nih.gov While specific combination studies involving Wnt/β-catenin-IN-3 are yet to be published, this remains a highly promising avenue for future clinical investigation. nih.gov

Elucidation of Mechanisms of Resistance to Wnt/β-catenin Inhibitors

As with any targeted therapy, the development of resistance is a significant clinical challenge. consensus.app Aberrant Wnt/β-catenin signaling can itself be a mechanism of resistance to other treatments, including chemotherapy and immunotherapy. mdpi.comnih.govnih.govfrontiersin.org Mechanisms of resistance to Wnt pathway inhibitors are multifaceted and can include the activation of bypass signaling pathways, mutations in downstream pathway components that render the inhibitor ineffective, and alterations in the tumor microenvironment. consensus.appresearchgate.net

The Wnt pathway can sustain cancer stem cells (CSCs), which are inherently resistant to many therapies, and upregulate drug efflux transporters that pump therapeutic agents out of the cell. consensus.appresearchgate.net Understanding the specific ways cancer cells might evade the effects of Wnt/β-catenin-IN-3 will be critical for developing strategies to overcome or prevent resistance, ensuring long-term therapeutic benefit.

Table 2: General Mechanisms of Resistance to Wnt/β-Catenin Pathway Inhibition

| Mechanism | Description | Reference |

|---|---|---|

| Cancer Stem Cell (CSC) Maintenance | The pathway sustains CSC populations that are inherently resistant to chemotherapy and can regenerate tumors. | consensus.app |

| Inhibition of Apoptosis | Upregulation of anti-apoptotic genes allows cancer cells to survive cytotoxic therapies. | consensus.app |

| Upregulation of Drug Efflux Pumps | Increased expression of ABC transporters (e.g., ABCB1/P-gp) removes drugs from the cell, reducing their efficacy. | consensus.appresearchgate.net |

| Crosstalk with Other Pathways | Interaction with other signaling pathways (e.g., androgen receptor signaling) can provide alternative survival signals. | consensus.app |

| Tumor Microenvironment Modulation | The pathway can shape the tumor microenvironment to support immune evasion. | consensus.appspandidos-publications.com |

Potential Applications in Non-Oncological Contexts (e.g., Bone Metabolism)

The influence of the Wnt/β-catenin pathway extends beyond cancer, playing a fundamental role in various physiological processes, notably bone metabolism. nih.govsciopen.com This pathway is essential for bone formation and maintenance by regulating the activity of bone-forming osteoblasts and, indirectly, bone-resorbing osteoclasts. nih.govjci.org Dysregulation of Wnt signaling is linked to metabolic bone diseases like osteoporosis. jci.org

The activation of Wnt/β-catenin signaling promotes osteoblast differentiation and induces the expression of osteoprotegerin, a factor that inhibits bone resorption. oup.com This established role suggests that modulators of the pathway could have significant therapeutic applications. While inhibitors like Wnt/β-catenin-IN-3 are primarily investigated for cancer, their ability to precisely modulate pathway activity could potentially be repurposed for non-oncological conditions, such as bone disorders, where controlled inhibition or activation of the pathway is desired.

Advancements in High-Throughput Screening and Rational Drug Design for Wnt Pathway Modulators

The discovery of novel Wnt pathway modulators has been accelerated by advancements in high-throughput screening (HTS) and rational drug design. nih.govbenthamdirect.com HTS allows for the rapid testing of large compound libraries to identify molecules that can alter Wnt/β-catenin signaling activity. nih.gov These screens often utilize cell-based reporter assays that measure the transcriptional activity of TCF/LEF, the final step in the canonical Wnt pathway. nih.gov

Furthermore, integrated approaches combining functional screens (like RNAi) with protein-protein interaction mapping are being used to identify and validate new regulatory components of the pathway, revealing novel drug targets. embopress.org Rational drug design, informed by the structural biology of pathway components, enables the creation of highly specific and potent inhibitors. rsc.org The development of Wnt/β-catenin-IN-3, which targets a specific allosteric site, is a product of such sophisticated drug discovery efforts aimed at creating more effective and less toxic therapeutics. medchemexpress.com

Q & A

Q. How should researchers address limitations in Wnt/β-catenin-IN-3’s pharmacokinetic profile?

- Answer : Discuss bioavailability challenges (e.g., poor aqueous solubility) and propose structural analogs or formulation improvements (e.g., liposomal encapsulation). Use predictive modeling (e.g., QSAR) to guide compound optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.